

# 1-(3-Chlorophenyl)imidazolidin-2-one chemical properties

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## Compound of Interest

Compound Name: 1-(3-Chlorophenyl)imidazolidin-2-one

Cat. No.: B085280

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## An In-depth Technical Guide to 1-(3-Chlorophenyl)imidazolidin-2-one

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **1-(3-Chlorophenyl)imidazolidin-2-one**, a heterocyclic compound of interest in chemical research and drug development.

## Core Chemical Properties

**1-(3-Chlorophenyl)imidazolidin-2-one** is a substituted cyclic urea derivative. Its core structure consists of an imidazolidin-2-one ring attached to a 3-chlorophenyl group.

Property	Data	Reference(s)
IUPAC Name	1-(3-Chlorophenyl)imidazolidin-2-one	[1]
CAS Number	14088-98-3	[1][2]
Chemical Formula	C <sub>9</sub> H <sub>9</sub> ClN <sub>2</sub> O	[1][2]
Molecular Weight	196.63 g/mol	[2][3]
Appearance	Solid (Typical for this class of compounds)	[4]
Melting Point	121 °C (Solvent: Diethyl ether)	[3]
Boiling Point	No data available	[2]
Density	1.324 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
SMILES	<chem>C1C1=CC=CC(=C1)N1CCNC1=O</chem>	[2]
InChIKey	XQRTVHGSPSVYJAS-UHFFFAOYSA-N	[3]

## Experimental Protocols

While specific experimental data for **1-(3-Chlorophenyl)imidazolidin-2-one** is limited in the provided search results, general methodologies for the synthesis and analysis of related imidazolidin-2-one compounds can be adapted.

## General Synthesis of Substituted Imidazolidin-2-ones

The synthesis of imidazolidin-2-one scaffolds can be achieved through various routes, often involving the cyclization of urea derivatives. A plausible approach adapted from related syntheses involves the reaction of a substituted urea with a suitable cyclizing agent.[5]

Protocol: Acid-Catalyzed Intramolecular Cyclization

- **Precursor Synthesis:** Synthesize the open-chain urea precursor, such as 1-(3-chlorophenyl)-3-(2,2-dimethoxyethyl)urea.<sup>[5]</sup> This is typically achieved by reacting 3-chlorophenyl isocyanate with a suitable amine, like 2,2-dimethoxyethan-1-amine, in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature.<sup>[6]</sup>
- **Cyclization:** Dissolve the urea precursor (1 equivalent) in a suitable solvent like toluene.<sup>[5]</sup>
- **Catalysis:** Add a C-nucleophile (1 equivalent) and an acid catalyst, such as trifluoroacetic acid (TFA) (1 equivalent), to the solution.<sup>[5]</sup>
- **Reaction:** Reflux the mixture for an extended period (e.g., 48-72 hours), monitoring the reaction progress using thin-layer chromatography (TLC).<sup>[5]</sup>
- **Work-up and Purification:** Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the desired imidazolidin-2-one derivative.<sup>[6]</sup>

## Analytical Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.<sup>[5][7]</sup> Chemical shifts are reported in ppm relative to an internal standard (TMS).
- **Infrared (IR) Spectroscopy:** IR spectra are recorded to identify key functional groups. A characteristic strong absorption band for the carbonyl (C=O) group of the cyclic urea is expected in the region of 1680-1730 cm<sup>-1</sup>.<sup>[8][9]</sup>
- **Mass Spectrometry (MS):** Mass spectrometry, often using electron ionization (EI), is used to confirm the molecular weight and fragmentation pattern of the compound, corroborating the proposed structure.<sup>[10][11]</sup>

## Visualized Workflows and Relationships

### Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical confirmation of **1-(3-Chlorophenyl)imidazolidin-2-one**.

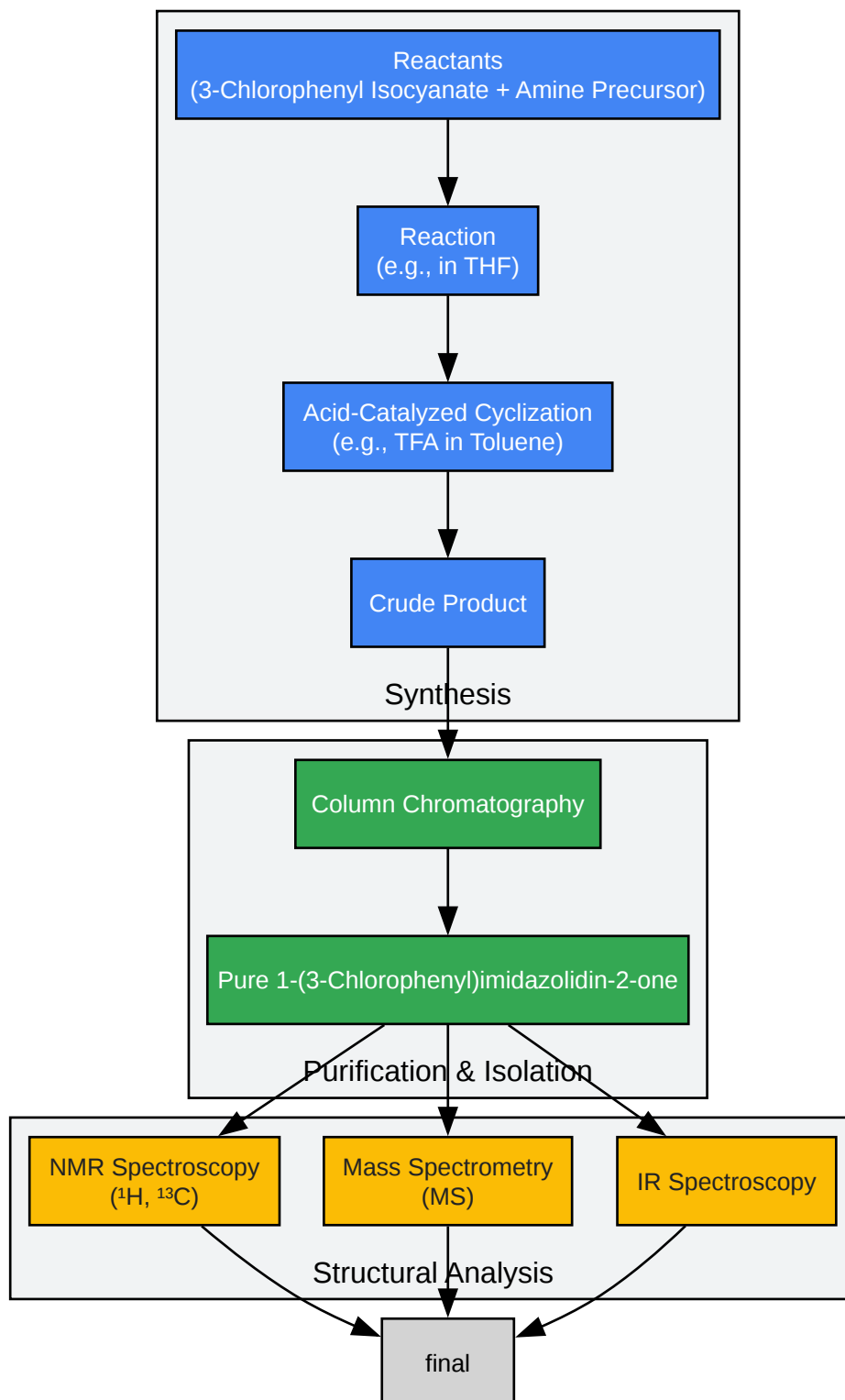


Figure 1. General Workflow for Synthesis & Analysis

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Caption: General Workflow for Synthesis &amp; Analysis

## Conceptual Signaling Pathway Involvement

While no specific signaling pathway for **1-(3-Chlorophenyl)imidazolidin-2-one** is detailed, related imidazolidinone derivatives have shown bioactivity, such as anticancer effects.[5] The diagram below conceptualizes how such a compound might be investigated for its mechanism of action.

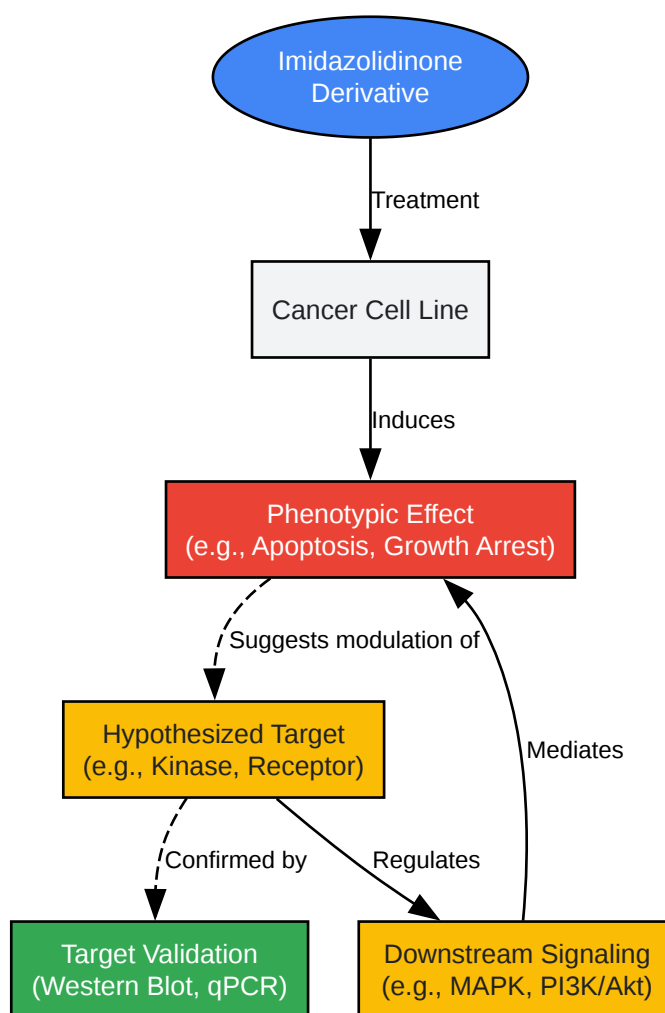


Figure 2. Conceptual Investigation of Bioactivity

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Caption: Conceptual Investigation of Bioactivity

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- To cite this document: BenchChem. [1-(3-Chlorophenyl)imidazolidin-2-one chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085280#1-3-chlorophenyl-imidazolidin-2-one-chemical-properties]

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